2,5-Dichloropyrimidine-4-carbaldehyde
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Overview
Description
2,5-Dichloropyrimidine-4-carbaldehyde is a chemical compound with the molecular formula C5H2Cl2N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at positions 2 and 5, and an aldehyde group at position 4 on the pyrimidine ring. It is commonly used in organic synthesis and pharmaceutical research due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloropyrimidine-4-carbaldehyde typically involves the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another method involves the reaction of 5-bromo-2,4-dichloropyrimidine with isopropyl magnesium chloride lithium chloride complex in tetrahydrofuran (THF) at -78°C .
Industrial Production Methods: Industrial production of this compound often involves large-scale Vilsmeier-Haack reactions under controlled conditions to ensure high yield and purity. The reaction mixture is typically refluxed for several hours, followed by purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloropyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in the presence of a base.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidines.
Oxidation: 2,5-Dichloropyrimidine-4-carboxylic acid.
Reduction: 2,5-Dichloropyrimidine-4-methanol.
Scientific Research Applications
2,5-Dichloropyrimidine-4-carbaldehyde is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the synthesis of bioactive molecules and enzyme inhibitors.
Medicine: It is a precursor in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,5-Dichloropyrimidine-4-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The chlorine atoms at positions 2 and 5 make the compound highly reactive towards nucleophilic substitution, allowing for the formation of various derivatives. The aldehyde group at position 4 can undergo oxidation or reduction, leading to the formation of carboxylic acids or alcohols, respectively .
Comparison with Similar Compounds
2,4-Dichloropyrimidine-5-carbaldehyde: Similar structure but with chlorine atoms at positions 2 and 4.
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: Contains an amino group at position 2 instead of a chlorine atom.
Uniqueness: 2,5-Dichloropyrimidine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. Its versatility in undergoing various chemical reactions makes it a valuable compound in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C5H2Cl2N2O |
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Molecular Weight |
176.99 g/mol |
IUPAC Name |
2,5-dichloropyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C5H2Cl2N2O/c6-3-1-8-5(7)9-4(3)2-10/h1-2H |
InChI Key |
ZKGNWHVEBSQCKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C=O)Cl |
Origin of Product |
United States |
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